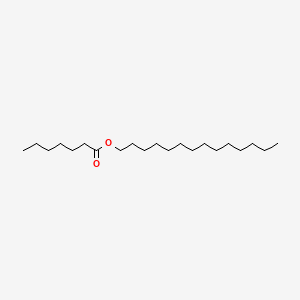
Tetradecyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl heptanoate is an ester compound formed from the reaction between tetradecyl alcohol and heptanoic acid. It is known for its use in various industrial applications, particularly as a biodegradable lubricant and solvent. The compound is characterized by its long carbon chain, which contributes to its hydrophobic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl heptanoate is typically synthesized through an esterification reaction between tetradecyl alcohol and heptanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or Amberlyst® 15, and is carried out at elevated temperatures around 90°C . The reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, releasing water as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts like Amberlyst® 15 allows for efficient conversion and easy separation of the catalyst from the product . The reaction conditions are optimized to maximize the yield and minimize the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl heptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester can occur under acidic or basic conditions, leading to the formation of tetradecyl alcohol and heptanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used in transesterification reactions.
Major Products
Hydrolysis: Tetradecyl alcohol and heptanoic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
Tetradecyl heptanoate has been studied for its applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Potential use in drug delivery systems due to its hydrophobic properties.
Industry: Employed as a biodegradable lubricant and in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of tetradecyl heptanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and affect cellular processes. In chemical reactions, the ester bond formation and cleavage are governed by nucleophilic attack on the carbonyl carbon, facilitated by catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecyl pentanoate
- Tridecyl octanoate
- Propyl octadecanoate
Uniqueness
Tetradecyl heptanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to similar esters, it has a balanced hydrophobicity and stability, making it suitable for a wide range of applications .
By understanding the properties and applications of this compound, researchers and industries can leverage its potential in various fields, from organic synthesis to environmental management.
Eigenschaften
CAS-Nummer |
29710-33-6 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
tetradecyl heptanoate |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20-23-21(22)19-17-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
IRYILAALKRHYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
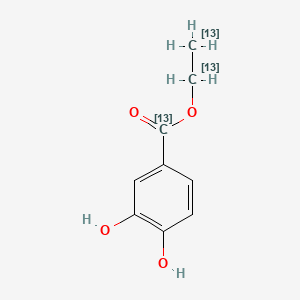
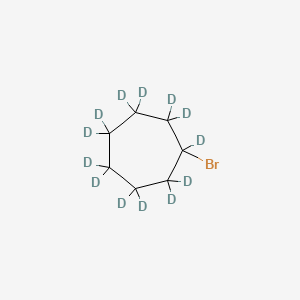
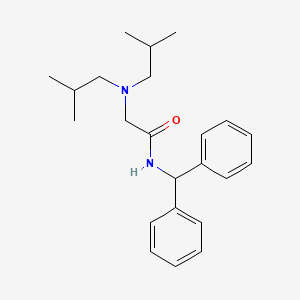
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
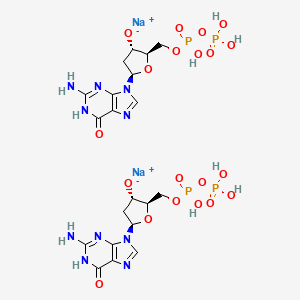
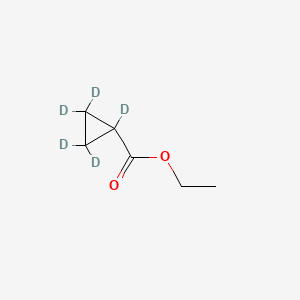
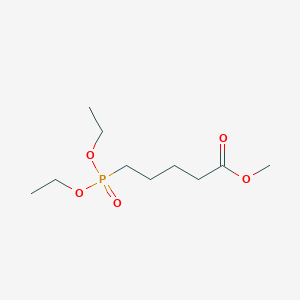
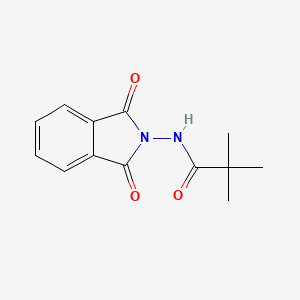
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
